molecular formula C15H17FN2OS B14972480 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide

Cat. No.: B14972480
M. Wt: 292.4 g/mol
InChI Key: JOLDKSKNJWOXSH-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide
  • N-{2-[2-(3-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide
  • N-{2-[2-(3-iodophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide

Uniqueness

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17FN2OS

Molecular Weight

292.4 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide

InChI

InChI=1S/C15H17FN2OS/c1-3-14(19)17-8-7-13-10(2)18-15(20-13)11-5-4-6-12(16)9-11/h4-6,9H,3,7-8H2,1-2H3,(H,17,19)

InChI Key

JOLDKSKNJWOXSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=C(N=C(S1)C2=CC(=CC=C2)F)C

Origin of Product

United States

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